3-Methyl-2-cyclohexen-1-one

Fullerene Chemistry Photocycloaddition Enone Reactivity

3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6), also known as seudenone, is a cyclic α,β-unsaturated ketone belonging to the cyclohexenone class, characterized by a methyl substituent at the 3-position of the enone system. This compound exists as a colorless to yellow liquid at ambient temperature with a boiling point of 199–200 °C, a density of 0.971 g/mL at 25 °C, and a refractive index (n20/D) of 1.494.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 1193-18-6
Cat. No. B144701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-cyclohexen-1-one
CAS1193-18-6
Synonyms1-Methyl-1-cyclohexen-3-one;  3-Methyl-2-cyclohexen-1-one;  3-Methyl-2-cyclohexene-1-one;  MCH;  NSC 43632
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CCC1
InChIInChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3
InChIKeyIITQJMYAYSNIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible in water, Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6) Procurement Baseline: Physicochemical Identity and Class Positioning


3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6), also known as seudenone, is a cyclic α,β-unsaturated ketone belonging to the cyclohexenone class, characterized by a methyl substituent at the 3-position of the enone system [1]. This compound exists as a colorless to yellow liquid at ambient temperature with a boiling point of 199–200 °C, a density of 0.971 g/mL at 25 °C, and a refractive index (n20/D) of 1.494 . Its molecular formula is C₇H₁₀O, with a molecular weight of 110.16 g/mol [1]. Commercially, the compound is typically available at purities of ≥98% (GC) from major chemical suppliers, often stabilized with synthetic alpha-tocopherol (0.10%) to prevent polymerization during storage .

Why Generic Cyclohexenone Substitution Fails: Evidence for 3-Methyl-2-cyclohexen-1-one's Unique Reactivity Profile


Cyclohexenones as a class share a common α,β-unsaturated ketone framework, but substitution patterns profoundly alter their reactivity, stereochemical outcomes, and functional performance. The 3-methyl substituent in 3-methyl-2-cyclohexen-1-one introduces steric and electronic effects that are absent in the unsubstituted parent 2-cyclohexen-1-one, leading to divergent behavior in key transformations such as photocycloaddition, ozonolysis, and biocatalytic reduction [1][2]. Furthermore, regioisomers such as 2-methyl-2-cyclohexen-1-one (CAS 1121-18-2) exhibit distinct electronic environments and odor profiles, precluding simple interchange in fragrance applications [3]. The quantitative evidence presented below establishes that 3-methyl-2-cyclohexen-1-one cannot be treated as a generic, interchangeable cyclohexenone building block without compromising reaction yield, stereoselectivity, or end-product sensory properties.

3-Methyl-2-cyclohexen-1-one: Quantified Differentiation Evidence for Scientific Selection and Procurement


Photocycloaddition Yield Ranking: Superior Performance Among 12 Cyclic Enones in Fullerene Derivatization

In a competitive photocycloaddition study involving 12 different cyclic enones with C₆₀, 3-methyl-2-cyclohexen-1-one provided the highest product yield among all tested compounds, surpassing both its unsubstituted analog 2-cyclohexen-1-one and the structurally related isophorone [1][2].

Fullerene Chemistry Photocycloaddition Enone Reactivity Materials Synthesis

Stereochemical Outcome Inversion: Trans-Selective vs. Cis-Selective C60 Adduct Formation Relative to 2-Cyclohexen-1-one

Under identical photocycloaddition conditions with C₆₀, 3-methyl-2-cyclohexen-1-one yields predominantly the trans-fused adduct, whereas the unsubstituted parent 2-cyclohexen-1-one produces the cis-fused adduct as the major product [1][2].

Stereoselective Synthesis Fullerene Adducts Photochemistry Isomer Control

Ozonolysis Efficiency: 70% Isolated Ozonide Yield Versus 45% for Isophorone Under Parallel Conditions

In a direct comparative study, ozonolysis of 3-methyl-2-cyclohexen-1-one followed by O-methylhydroxylamine treatment afforded the corresponding stable ozonide in 70% isolated yield, whereas the structurally related isophorone yielded only 45% of its analogous ozonide under identical reaction conditions [1].

Ozonolysis Peroxidic Intermediates Ozonide Synthesis Oxidative Cleavage

Biocatalytic Double Reduction: Access to (1S,3S)-3-Methylcyclohexanol with Chemoenzymatic Tandem System

3-Methyl-2-cyclohexen-1-one serves as a substrate for a one-flask chemoenzymatic double reduction using Pd or Pt nanoparticles in tandem with NAD-dependent thermostable alcohol dehydrogenase (TADH), yielding the chiral saturated alcohol 3-(1S,3S)-methylcyclohexanol [1]. Optimization of the nanoparticle size and surface protection achieved a maximum overall yield of 36% for this stereoselective transformation.

Biocatalysis Asymmetric Reduction Chemoenzymatic Synthesis Tandem Catalysis

Sensory Differentiation: Defined Nutty-Caramel Odor Profile with >24 Hour Tenacity Versus Regioisomer 2-Methyl-2-cyclohexen-1-one

3-Methyl-2-cyclohexen-1-one is characterized by a powerful, nutty, caramel-like odor with phenolic and woody nuances, and exhibits tenacity exceeding 24 hours on a blotter [1]. This sensory profile is distinct from the odor of its regioisomer 2-methyl-2-cyclohexen-1-one (CAS 1121-18-2) and from the simple musty/phenolic notes of unsubstituted cyclohexenones.

Flavor Chemistry Fragrance Sensory Analysis Tenacity

3-Methyl-2-cyclohexen-1-one: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Fullerene Derivative Synthesis Requiring Maximized Photocycloaddition Yield

When the synthetic objective is to functionalize C₆₀ via [2+2] photocycloaddition, 3-methyl-2-cyclohexen-1-one is the empirically validated highest-yielding enone among 12 candidates tested, outperforming isophorone and 2-cyclohexen-1-one in direct competitive experiments [1]. Procurement of this specific compound, rather than alternative cyclic enones, directly translates to higher product yields and reduced material waste in fullerene derivatization workflows.

Stereoselective Access to Trans-Fused Fullerene Adducts

For applications requiring trans-configured fullerene adducts—which exhibit distinct chiroptical properties including larger optical rotations and unique UV/CD spectral features—3-methyl-2-cyclohexen-1-one is the enone of choice [1]. The unsubstituted parent 2-cyclohexen-1-one yields predominantly cis-fused adducts under identical conditions, making the 3-methyl analog irreplaceable for trans-selective synthesis.

Ozonide Intermediate Preparation with High Isolated Yield

When synthetic routes involve ozonide intermediates requiring stable isolation, 3-methyl-2-cyclohexen-1-one provides a 70% isolated ozonide yield—a 56% relative increase over the 45% yield obtained with isophorone under parallel conditions [2]. This yield advantage is particularly relevant for multi-step syntheses where intermediate efficiency directly impacts overall process economics and material throughput.

Nut, Caramel, Coffee, and Roasted Flavor Formulations Requiring Long-Lasting Tenacity

For flavorists and fragrance compounders developing nut, caramel, coffee, bread, hazelnut, or walnut profiles, 3-methyl-2-cyclohexen-1-one (FEMA 3360) provides a defined nutty-caramel character with phenolic and woody nuances and a blotter tenacity exceeding 24 hours [3]. This sensory performance profile is compound-specific; regioisomers and unsubstituted cyclohexenones do not replicate this character and longevity, necessitating precise procurement of CAS 1193-18-6 for target formulations.

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